molecular formula C10H17N3O4S B2942739 5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid CAS No. 2470384-86-0

5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

Cat. No. B2942739
CAS RN: 2470384-86-0
M. Wt: 275.32
InChI Key: GHFHTLYKBUCIEM-UVLIGIHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as biotin and derivatives . These are organic compounds containing a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring .


Synthesis Analysis

Biotin, which is a type of Vitamin B, Vitamin B7, is available as a white, crystalline powder . It is present in many foods, but it can also be produced by bacteria in the body . The majority of the combined forms of biotin found in animal and plant tissues are released during digestion by enzymatic hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound includes a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . The molecular formula is CHNOS , with an average mass of 365.469 Da and a monoisotopic mass of 365.107910 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure, which consists of a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . Its name is [3aS,4S,6aR, (+)]-Hexahydro-2-oxo-1H-thieno [3,4-d]imidazole-4-pentanoic acid 5-oxide .

Scientific Research Applications

Biological Activities and Therapeutic Potential

  • Inhibitors of Nitric Oxide Synthases (NOS): Research into S-2-amino-5-azolylpentanoic acids related to L-ornithine has led to the development of more potent inhibitors of nitric oxide synthases, with the most potent member identified against rat iNOS, rat nNOS, and a human-derived cNOS. This study highlights the therapeutic potential of these compounds in managing conditions associated with excessive nitric oxide production (Ulhaq et al., 1998).

Synthesis and Chemical Properties

  • Cobalt(II) Complexes Formation: A study on cobalt(II) complexes of a new imidazolium-tagged thiadiazole ligand highlights the structural characterisation and potential applications of these complexes in materials science and catalysis (Huxel & Klingele, 2015).
  • Antibacterial Bioactivity Synthesis: A synthetic route from 5-(2-Oxo-hexahydro-thieno(3,4-d)imidazol-6-yl)-pentanoic acid to 6-Pentyl-tetrahydro-thieno (3,4-d) imidazol-2-one, demonstrating important antibacterial bioactivity, was described, showcasing a potential pathway for developing new antibacterial agents (Liang et al., 2016).

Antioxidant and Cytoprotective Properties

  • α-Lipoic Acid Derivatives: Studies on α-lipoic acid and its derivatives have shown significant antioxidant and cytoprotective properties. Novel thiazolidinedione derivatives of α-lipoic acid have been prepared, demonstrating potent activators of peroxisome proliferator-activated receptor gamma (PPARγ) and showing antiinflammatory effects in models of allergic contact dermatitis (Venkatraman et al., 2004). Another study emphasized α-lipoic acid's biological activity and therapeutic potential, supporting its use in the ancillary treatment of various diseases, highlighting its role as a powerful antioxidant (Gorąca et al., 2011).

Enhanced Pharmacological Activity

  • Enhanced Pharmacological Activity: Lipoic acid analogs have been synthesized with enhanced pharmacological activity, indicating the potential for developing more effective therapeutic agents based on lipoic acid's structure (Kates et al., 2014).

Safety and Hazards

Biotin is generally acknowledged as safe (GRAS) as a nutrient for human consumption, according to the U.S. FDA (GMP), [21CFR182.8159] . Biotin is not restricted from use in any way under the rules governing cosmetic products in the European Union (EU) . The maximum leave-on-use concentration of biotin is 0.1% (in several formulation types) .

properties

IUPAC Name

5-[(3aS,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4S/c11-18(17)5-6-9(13-10(16)12-6)7(18)3-1-2-4-8(14)15/h6-7,9,11H,1-5H2,(H,14,15)(H2,12,13,16)/t6-,7-,9-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFHTLYKBUCIEM-UVLIGIHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1(=N)=O)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1(=N)=O)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

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